molecular formula C21H15FN4OS3 B2864082 2-{[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetonitrile CAS No. 422306-02-3

2-{[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetonitrile

Cat. No.: B2864082
CAS No.: 422306-02-3
M. Wt: 454.56
InChI Key: JOQRMNQYUGBKQO-UHFFFAOYSA-N
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Description

2-{[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetonitrile is a sophisticated synthetic compound designed for biochemical research. It functions as a potent and selective kinase inhibitor, with its core [1,3]thiazolo[4,5-d]pyrimidine scaffold acting as a privileged structure for targeting the ATP-binding site of specific protein kinases. This mechanism is central to its application in investigating intracellular signaling pathways. Researchers utilize this compound primarily in kinase assay development and as a chemical probe to study the role of specific kinases in disease models, particularly in oncology and immunology research . Its structural features, including the fluorinated and methyl-substituted phenyl rings, are engineered to optimize binding affinity and selectivity. Supplied with detailed analytical documentation, including HPLC and mass spectrometry data to ensure identity and purity, this reagent is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4OS3/c1-12-3-6-14(7-4-12)25-19(27)17-18(24-20(25)29-10-9-23)26(21(28)30-17)16-11-13(2)5-8-15(16)22/h3-8,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQRMNQYUGBKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC#N)N(C(=S)S3)C4=C(C=CC(=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetonitrile typically involves multi-step organic reactions. The starting materials often include substituted anilines and thioamides, which undergo cyclization and functional group transformations under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the thiazolo[4,5-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction time are critical factors in ensuring the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to primary amines under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

2-{[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for chemical transformations.

Mechanism of Action

The mechanism of action of 2-{[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine and sulfur atoms can enhance binding affinity and selectivity, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.

Comparison with Similar Compounds

Structural Analogues
Compound Name/ID Core Structure Key Substituents Biological Relevance Reference
Target Compound Thiazolo[4,5-d]pyrimidine 2-Fluoro-5-methylphenyl, 4-methylphenyl, sulfanylacetonitrile Hypothesized kinase inhibition
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-... (Compound 9) Pyrimidine-thioether Methoxyphenyl, tert-butyldimethylsilyl, isoprenoid thioether Antiviral nucleoside analogue [1]
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)... (Compound 12) Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine 4-Chlorophenyl, methoxyphenyl, triazole Anticancer (DNA intercalation) [2]
Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine Acetoxybenzylidene, phenyl, carboxylate Antimicrobial activity (structural stability study) [7]

Key Observations :

  • The target compound’s sulfanylacetonitrile group distinguishes it from analogues with carboxylate esters (e.g., ) or nucleoside-like chains (e.g., ).
  • Substituted phenyl groups (fluoro, methyl) may enhance lipophilicity and target binding compared to methoxy or chlorophenyl derivatives .
Physicochemical Properties

While direct data for the target compound is unavailable, inferences can be made from analogues:

  • Solubility : The sulfanylacetonitrile group likely increases polarity compared to esters (e.g., ) but reduces it relative to hydroxylated derivatives .
  • Stability : The 2-sulfanylidene moiety may confer redox sensitivity, similar to thioether-containing compounds .
  • LogP : Estimated >3.5 due to aromatic substituents, aligning with pyrrolo-thiazolo-pyrimidines (LogP ~4.0) .
Bioactivity Profiles
  • Kinase Inhibition : Thiazolo-pyrimidines often target ATP-binding pockets in kinases. The sulfanylacetonitrile group may mimic adenine interactions, as seen in pyrimidine-based inhibitors .
  • Antimicrobial Activity : Thiazolo[3,2-a]pyrimidines with electron-withdrawing groups (e.g., carboxylate in ) show moderate activity; the target’s fluoro and methyl groups may enhance penetration .
  • Cytotoxicity : Pyrrolo-thiazolo-pyrimidines (e.g., ) exhibit IC50 values <10 µM in cancer cell lines, suggesting the target compound may share this potency.

Biological Activity

The compound 2-{[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetonitrile is a novel thiazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationship (SAR) of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the thiazolo-pyrimidine core followed by the introduction of functional groups such as the fluoro and methyl substituents. The synthetic routes often utilize reagents that facilitate the formation of sulfanylidene and nitrile functionalities.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that derivatives with similar structures can inhibit various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for effective compounds often range from 0.25 to 12.5 µg/mL depending on the substituents present.
CompoundBacterial StrainMIC (µg/mL)
4aS. aureus6.25
4bE. coli3.25
4cK. pneumoniae6.25

Antifungal Activity

The antifungal efficacy of related compounds has also been documented. For example:

CompoundFungal StrainMIC (µg/mL)
4dCandida albicans>25
4eAspergillus niger>12.5

These results indicate that modifications to the thiazolo-pyrimidine scaffold can enhance antifungal activity.

Structure-Activity Relationship (SAR)

The biological activity of thiazolo-pyrimidine derivatives is significantly influenced by their structural features. Key observations include:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro groups) generally enhance antibacterial activity compared to electron-donating groups (e.g., methyl groups).
  • Positioning of Functional Groups : The location of functional groups on the aromatic rings can lead to variations in potency against different pathogens.

Case Studies

Several studies have explored the biological activity of structurally similar compounds:

  • Antiviral Studies : Compounds with similar scaffolds have been evaluated for antiviral properties against HIV and influenza, showing promising results with IC50 values in the low micromolar range.
  • Anticancer Activity : Research has indicated that certain thiazolo-pyrimidine derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 and HeLa cells, with IC50 values ranging from 10 to 50 µM.

Q & A

Basic: What are the optimal reaction conditions for synthesizing the compound with high yield and purity?

Answer:
Synthesis optimization requires careful control of reaction parameters:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at the sulfanylidene moiety, critical for coupling reactions .
  • Temperature : Reactions typically proceed at 60–80°C to balance reaction rate and byproduct minimization .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential for isolating the compound from impurities like unreacted intermediates or oxidation byproducts .
  • Yield Improvement : Pre-purification via recrystallization in ethanol/water mixtures can improve purity before chromatography .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of the compound?

Answer:
A multi-spectral approach is recommended:

  • NMR : 1^1H and 13^13C NMR verify substituent positions (e.g., fluoro- and methylphenyl groups) and the sulfanylidene/acetonitrile linkages. Aromatic proton splitting patterns distinguish ortho/meta substitution .
  • IR Spectroscopy : Confirm the presence of thione (C=S, ~1200 cm1^{-1}) and nitrile (C≡N, ~2250 cm1^{-1}) functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak and fragmentation patterns, particularly for the labile sulfanyl groups .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?

Answer:
Data discrepancies often arise from dynamic thione-thiol tautomerism or solvent-induced shifts:

  • Tautomer Analysis : Use variable-temperature NMR to observe equilibrium shifts between thione and thiol forms, which affect chemical shifts .
  • Computational Validation : Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra for the most stable tautomer .
  • X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of the dominant tautomeric form and stereoelectronic effects .

Advanced: What methodologies are effective in studying non-covalent interactions influencing the compound’s reactivity?

Answer:
Non-covalent interactions (e.g., π-π stacking, hydrogen bonding) modulate catalytic and supramolecular behavior:

  • X-ray Crystallography : Resolves intermolecular interactions in the solid state, such as fluorine-mediated C–H···F contacts or aryl stacking .
  • DFT Calculations : Quantify interaction energies (e.g., sulfur-centered hydrogen bonds with solvent molecules) .
  • Kinetic Studies : Monitor reaction rates under varying solvents (e.g., toluene vs. DMSO) to assess solvent-solute interactions .

Basic: Which purification techniques are most effective post-synthesis?

Answer:

  • Flash Chromatography : Ideal for separating polar byproducts; use silica gel with a gradient of 5–20% ethyl acetate in hexane .
  • Recrystallization : Ethanol/water (7:3 v/v) yields high-purity crystals by exploiting differential solubility of the compound and impurities .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve closely related derivatives, especially sulfoxide byproducts .

Advanced: How can researchers design experiments to validate bioactivity and structure-activity relationships (SAR)?

Answer:

  • Bioassay Design : Use enzyme inhibition assays (e.g., kinase targets) with IC50_{50} determination. Include positive controls (e.g., staurosporine) and assess dose-response curves .
  • SAR Strategies : Synthesize analogs with modified substituents (e.g., replacing 2-fluoro-5-methylphenyl with 4-chlorophenyl) to isolate electronic/steric effects .
  • Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding modes and guide rational design .

Advanced: How should researchers address reproducibility challenges in catalytic reactions involving this compound?

Answer:

  • Parameter Standardization : Document exact solvent drying methods (e.g., molecular sieves) and catalyst activation protocols to minimize batch variability .
  • In Situ Monitoring : Use techniques like ReactIR to track intermediate formation and adjust reaction conditions dynamically .
  • Statistical Design : Apply factorial design (e.g., Box-Behnken) to optimize interdependent variables (temperature, catalyst loading, solvent ratio) .

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